4,7-Dibromobenzo[d]thiazol-2-amine
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Overview
Description
4,7-Dibromobenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C7H4Br2N2S It is a derivative of benzo[d]thiazole, characterized by the presence of two bromine atoms at the 4 and 7 positions and an amine group at the 2 position
Mechanism of Action
Target of Action
It is known that the compound is a precursor in the synthesis of various photovoltaic materials . It’s also used in the synthesis of light-emitting and conducting polymers for organic electronics .
Mode of Action
The mode of action of 4,7-Dibromobenzo[d]thiazol-2-amine involves its interaction with other molecules during the synthesis of photovoltaic materials and organic electronics . For instance, it was shown that the nucleophilic substitution of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine gave selectively 4-substituted product .
Biochemical Pathways
Its role as a precursor in the synthesis of photovoltaic materials and organic electronics suggests that it may influence the pathways related to these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7-Dibromobenzo[d]thiazol-2-amine can be synthesized through a multi-step process starting from commercially available 2-aminobenzenethiol. The synthesis involves the bromination of benzo[d]thiazole derivatives, followed by nucleophilic substitution reactions. One common method involves the use of bromine in the presence of a suitable solvent and catalyst to achieve the desired bromination .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale bromination reactions under controlled conditions. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromobenzo[d]thiazol-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions with various nucleophiles such as morpholine and piperidine.
Cross-Coupling Reactions: It can also undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include morpholine and piperidine, typically in the presence of a base such as triethylamine and a solvent like dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Reagents such as palladium catalysts and boronic acids are commonly used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles and coupling partners used. For example, nucleophilic substitution with morpholine yields 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine .
Scientific Research Applications
4,7-Dibromobenzo[d]thiazol-2-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromobenzo[d][1,2,3]thiadiazole: This compound is similar in structure but contains a thiadiazole ring instead of a thiazole ring.
4,7-Dibromobenzo[d]thiazol-2-ol: This compound has a hydroxyl group at the 2 position instead of an amine group.
Uniqueness
Its ability to undergo various chemical reactions and its utility in diverse research fields make it a valuable compound for scientific exploration .
Properties
IUPAC Name |
4,7-dibromo-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2S/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWUPAUOOXTJTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Br)N=C(S2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733771 |
Source
|
Record name | 4,7-Dibromo-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208395-00-9 |
Source
|
Record name | 4,7-Dibromo-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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